molecular formula C24H23ClN4O3 B2806682 1-acetyl-N-(4-methoxybenzyl)-3,3-dimethylindoline-5-sulfonamide CAS No. 1226441-74-2

1-acetyl-N-(4-methoxybenzyl)-3,3-dimethylindoline-5-sulfonamide

Cat. No. B2806682
CAS RN: 1226441-74-2
M. Wt: 450.92
InChI Key: MWOBWDGWKKMJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(4-methoxybenzyl)-3,3-dimethylindoline-5-sulfonamide, also known as Sunitinib, is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It was initially developed as an anti-cancer drug and has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumor.

Scientific Research Applications

Enzyme Inhibition Studies

Research on compounds structurally related to 1-acetyl-N-(4-methoxybenzyl)-3,3-dimethylindoline-5-sulfonamide has shown significant potential in enzyme inhibition, particularly targeting enzymes relevant to Alzheimer’s disease and cancer treatment. Studies have synthesized various sulfonamide derivatives to explore their inhibitory effects on enzymes like acetylcholinesterase (AChE), carbonic anhydrase (CA), and tubulin polymerization, highlighting their therapeutic potential.

  • Acetylcholinesterase Inhibitors for Alzheimer's Disease

    Sulfonamide derivatives have demonstrated competitive inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission in the brain. Compounds showing comparable inhibitory activity to known drugs like Neostigmine methylsulfate have been identified, providing a basis for developing new therapeutic agents (Abbasi et al., 2018).

  • Carbonic Anhydrase Inhibitors for Cancer Therapy

    Derivatives have also been evaluated for their inhibition of human carbonic anhydrase isoenzymes, including those associated with tumors. This inhibition is crucial for exploring anticancer therapies, as CA isozymes play significant roles in tumor acidity and growth. Some derivatives showed potent inhibitory activity against tumor-associated CA IX, suggesting their utility as antitumor agents with the potential for selectivity towards tumor-associated isozymes (Ilies et al., 2003).

  • Tubulin Polymerization Inhibitors

    Research on quinoline sulfonamide derivatives has identified compounds with strong inhibitory effects on tubulin polymerization, a critical process in cell division. This activity suggests potential applications in cancer treatment by preventing tumor cell proliferation. One such compound showed significant cytotoxic activity against HeLa cells and inhibited tubulin polymerization, indicating its potential as a lead compound for anticancer drug development (Ma & Gong, 2022).

properties

IUPAC Name

N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-9-7-15(8-10-29)24(30)28-18-5-3-17(25)4-6-18/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOBWDGWKKMJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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